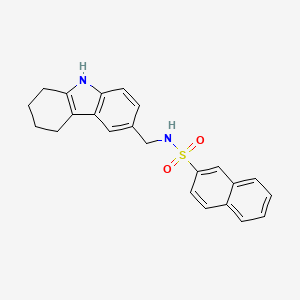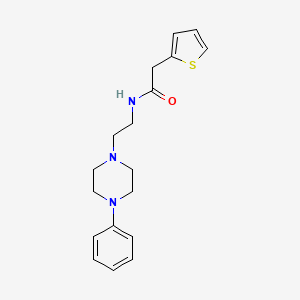![molecular formula C16H19BrN2O B2405505 N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1333625-02-7](/img/structure/B2405505.png)
N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains a bromophenyl group and a propynyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the piperidine ring and various functional groups. The bromophenyl group is likely to be electron-withdrawing due to the electronegativity of bromine, while the propynyl group could potentially participate in various reactions due to the presence of a triple bond .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and reagents present. The bromophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the propynyl group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially its boiling point .Safety and Hazards
As with any chemical compound, handling “N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its exact properties, but could potentially include toxicity or reactivity hazards .
Future Directions
The study of complex organic compounds like “N-[(4-bromophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide” is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and more. Future research could involve studying the compound’s properties in more detail, exploring its potential uses, or developing more efficient methods for its synthesis .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-2-9-19-10-7-14(8-11-19)16(20)18-12-13-3-5-15(17)6-4-13/h1,3-6,14H,7-12H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDFVOXFDOLPAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2405424.png)
![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)
![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2405427.png)
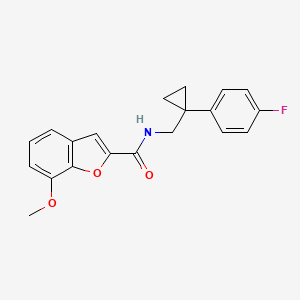

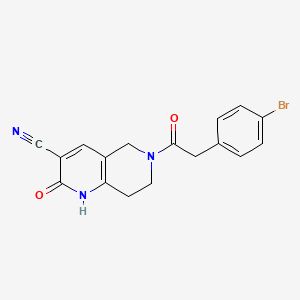
![2-(2-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2405432.png)
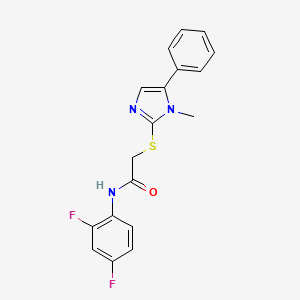
![1,5-dioxo-4-(propan-2-yl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2405435.png)

![tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate](/img/structure/B2405439.png)
